molecular formula C13H23FN2O2 B1443672 10-Fluoro-2,7-diaza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester CAS No. 1263177-23-6

10-Fluoro-2,7-diaza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester

Cat. No. B1443672
M. Wt: 258.33 g/mol
InChI Key: MYRFQFLASPKFQB-UHFFFAOYSA-N
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Description

10-Fluoro-2,7-diaza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester (10-F-DASD-TBE) is a novel fluorinated organic molecule which has recently attracted the attention of researchers in the fields of organic chemistry and biochemistry. 10-F-DASD-TBE has been used as a model compound for the study of fluorinated organic molecules and their potential applications. 10-F-DASD-TBE has been found to have a wide range of applications, from the development of new synthetic methods to its use in biological research.

Scientific Research Applications

Synthesis and Chemical Properties

  • Spiro carboxylic acids, including spiro[4.5]decane carboxylic acid derivatives, have been synthesized and evaluated for anticonvulsant activity, highlighting the importance of the carboxylic acid group in their structure (Scott et al., 1985).
  • Research has explored the synthesis of spiro[4.5]decane derivatives through Rhodium(II)-carbenoid C–H insertion reactions, demonstrating a method for constructing α,β′-dioxospirane systems (Aburel et al., 2000).
  • The efficient methodology for the construction of spiro[4.5]decanes has been described, underlining their role as intermediates in the synthesis of compounds like acorone (Biju et al., 2003).

Applications in Material Science and Chemistry

  • Spiro[4.5]decane derivatives have been used in the synthesis of insecticidally active compounds, demonstrating their utility in the development of new insecticides (Kulkarni & Arbale, 1988).
  • These compounds have been applied in the synthesis of novel polyimides with unique properties like optical transparency and low moisture absorption, showing their potential in advanced material sciences (Zhang et al., 2010).

Novel Synthesis Techniques

  • Studies have developed new methods for the esterification of carboxylic acids, employing diazoalkanes generated in situ, which could be relevant for synthesizing tert-butyl ester derivatives (Furrow & Myers, 2004).
  • Research into the synthesis of spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid derivatives, which are structurally related to spiro[4.5]decane carboxylic acid tert-butyl esters, has provided insights into creating novel compounds with potential therapeutic applications (Yong et al., 2007).

properties

IUPAC Name

tert-butyl 10-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23FN2O2/c1-12(2,3)18-11(17)16-7-4-10(14)13(9-16)5-6-15-8-13/h10,15H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYRFQFLASPKFQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C2(C1)CCNC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 10-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-Fluoro-2,7-diaza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester
Reactant of Route 2
10-Fluoro-2,7-diaza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester
Reactant of Route 3
10-Fluoro-2,7-diaza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester
Reactant of Route 4
10-Fluoro-2,7-diaza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester
Reactant of Route 5
10-Fluoro-2,7-diaza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester
Reactant of Route 6
10-Fluoro-2,7-diaza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester

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